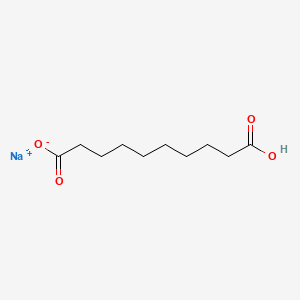

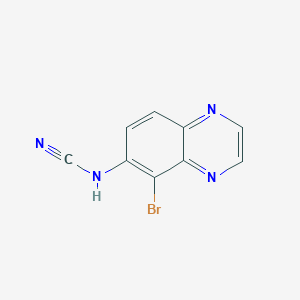

![molecular formula C₁₈H₂₆F₃N₆O₈P B1144572 N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) CAS No. 66060-76-2](/img/structure/B1144572.png)

N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate)

説明

N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate), commonly referred to as N6-TFA-Adenosine-5'-phosphate (N6-TFA-APP), is an adenosine analog that has been extensively studied as a potential therapeutic agent due to its ability to interact with a variety of biological targets. N6-TFA-APP is a synthetic compound that has been developed to mimic the structure and function of naturally occurring adenosine. This compound has been used in a variety of scientific studies to investigate its potential therapeutic applications and its mechanism of action.

詳細な合成法

Design of the Synthesis Pathway

The synthesis pathway for N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) involves the protection of the adenosine 5'-hydroxyl group, followed by the coupling of the protected adenosine with 6-(2,2,2-Trifluoroacetamido)hexylamine. The resulting compound is then deprotected and phosphorylated to obtain the final product.

Starting Materials

Adenosine, 6-(2,2,2-Trifluoroacetamido)hexylamine, Di-tert-butyl dicarbonate, Triethylamine, Tetrabutylammonium fluoride, Phosphoric acid

Reaction

Protection of adenosine 5'-hydroxyl group using di-tert-butyl dicarbonate and triethylamine, Coupling of the protected adenosine with 6-(2,2,2-Trifluoroacetamido)hexylamine using tetrabutylammonium fluoride, Deprotection of the tert-butyl groups using trifluoroacetic acid, Phosphorylation of the resulting compound using phosphoric acid

科学的研究の応用

N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) has been studied in a variety of scientific research applications. It has been used to investigate the mechanism of action of adenosine receptor agonists and antagonists, to study the effects of adenosine on the cardiovascular system, and to investigate the potential therapeutic applications of adenosine analogs. N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) has also been used to investigate the effects of adenosine on synaptic plasticity, learning and memory, and to investigate the role of adenosine in pain modulation.

作用機序

N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) is an adenosine analog that binds to and activates adenosine receptors. Adenosine receptors are G-protein coupled receptors that are involved in a variety of physiological processes, including the regulation of cardiac contractility, pain modulation, and synaptic plasticity. Activation of adenosine receptors by N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) leads to the stimulation of various intracellular signaling pathways, which can lead to a variety of physiological and biochemical effects.

生化学的および生理学的効果

N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of a variety of genes involved in the regulation of cardiac contractility, pain modulation, and synaptic plasticity. It has also been shown to increase the activity of a variety of enzymes involved in the regulation of energy metabolism and cell growth. In addition, N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) has been shown to reduce inflammation and to protect against oxidative stress.

実験室実験の利点と制限

N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) has several advantages for use in laboratory experiments. It is commercially available and relatively inexpensive, and it is stable and non-toxic. It also has a high affinity for adenosine receptors, which allows it to be used to study the effects of adenosine in a variety of biological systems. However, N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) also has some limitations. It has a short half-life in vivo, which limits its usefulness in long-term studies. In addition, it has been shown to have some off-target effects, which can complicate the interpretation of the results of experiments.

将来の方向性

The potential therapeutic applications of N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) are still being investigated. Future studies should focus on developing more specific and potent adenosine analogs that can be used to target specific adenosine receptors. In addition, future studies should focus on investigating the potential of N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) to treat a variety of diseases, including cardiovascular diseases, neurodegenerative diseases, and cancer. Finally, future studies should focus on investigating the potential of N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) to modulate the immune system and to reduce inflammation.

特性

IUPAC Name |

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[6-[(2,2,2-trifluoroacetyl)amino]hexylamino]purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26F3N6O8P/c19-18(20,21)17(30)23-6-4-2-1-3-5-22-14-11-15(25-8-24-14)27(9-26-11)16-13(29)12(28)10(35-16)7-34-36(31,32)33/h8-10,12-13,16,28-29H,1-7H2,(H,23,30)(H,22,24,25)(H2,31,32,33)/t10-,12-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBNWZPAWLZDDJ-XNIJJKJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NCCCCCCNC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NCCCCCCNC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26F3N6O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10708686 | |

| Record name | N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10708686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) | |

CAS RN |

66060-76-2 | |

| Record name | N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10708686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。